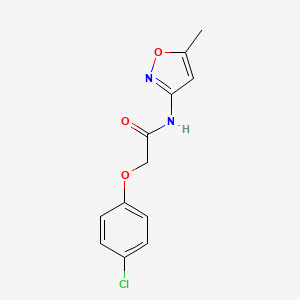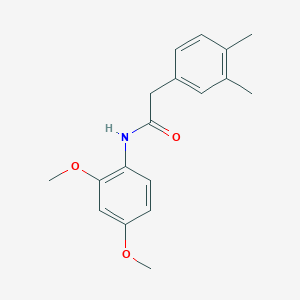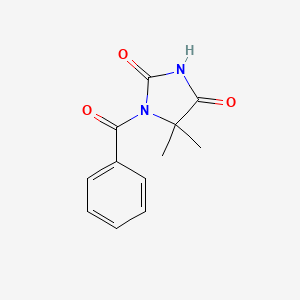
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as pharmacology and neuroscience.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are known to have various physiological effects. The increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can produce analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in scientific research is its selectivity for FAAH. This allows for the specific inhibition of FAAH and the study of the endocannabinoid system without affecting other enzymes or physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve significant effects in experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation. Another area of interest is its effects on the ECS and its potential role in regulating physiological processes such as mood and appetite. Additionally, further research is needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and improve its potency for use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydroxylamine and sodium acetate to form 2-(4-chlorophenoxy)-N-hydroxyacetamide. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has shown potential in scientific research as a tool for studying the function of the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide increases the levels of endocannabinoids in the body, allowing for the study of the ECS and its effects on various physiological processes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLXAMXZOSPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)